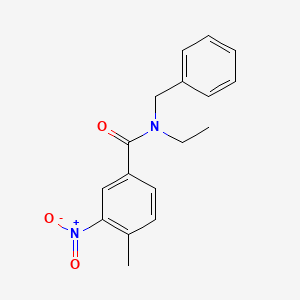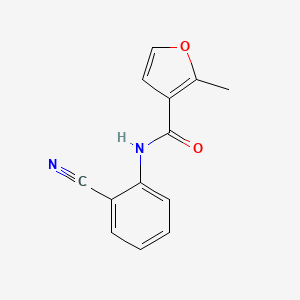
2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide, also known as CFMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMB is a benzamide derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has been shown to have several biochemical and physiological effects. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply oxygen and nutrients to tumors. Additionally, 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide is its potent anticancer activity. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Another advantage of 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide is its selectivity towards cancer cells, which minimizes its toxicity towards normal cells. However, 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has some limitations for lab experiments, including its low solubility in water and its instability in acidic conditions.
Orientations Futures
For 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide include the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide and its potential use in combination with other anticancer agents. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide also has potential for use in other therapeutic applications, such as anti-inflammatory and anti-angiogenic agents. Further studies are needed to explore these potential applications of 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide.
Conclusion:
In conclusion, 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has been shown to exhibit potent anticancer activity by inhibiting the growth and proliferation of cancer cells. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has also been shown to have anti-inflammatory and anti-angiogenic effects. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has some advantages and limitations for lab experiments, and its future directions include further optimization of its synthesis method and exploration of its potential use in other therapeutic applications.
Méthodes De Synthèse
2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide can be synthesized using various methods, including the reaction of 2-chloro-4-fluoroaniline with 2-methoxybenzaldehyde in the presence of a base, followed by the reaction with benzoyl chloride in the presence of a base. Another method involves the reaction of 2-chloro-4-fluoroaniline with 2-methoxybenzaldehyde in the presence of a reducing agent, followed by the reaction with benzoyl chloride in the presence of a base. The synthesis of 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide is a complex process that requires careful monitoring and optimization of reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has been shown to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has also been shown to have antitumor activity by inducing apoptosis and inhibiting angiogenesis. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and gastric cancer.
Propriétés
IUPAC Name |
2-chloro-4-fluoro-N-[(2-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-20-14-5-3-2-4-10(14)9-18-15(19)12-7-6-11(17)8-13(12)16/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFWQQYLFBKYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-[(2-methoxyphenyl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butanamide](/img/structure/B5297116.png)
![4-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5297126.png)
![4-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5297127.png)


![1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5297153.png)
![N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine](/img/structure/B5297156.png)
![3-[(dimethylamino)methyl]-1-{[2-(2-pyridinyl)-5-pyrimidinyl]carbonyl}-3-piperidinol](/img/structure/B5297162.png)


![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297187.png)
![5-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297188.png)
![N-(2-furylmethyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5297197.png)
